Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a trifluoromethyl group and a methoxy group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, typically involves the following steps:
-
Formation of the Arylboronic Acid Intermediate: : The initial step involves the preparation of the arylboronic acid intermediate. This can be achieved through the electrophilic trapping of an organometallic reagent, such as an aryl lithium or aryl magnesium halide, with a boric ester like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃) at low temperatures to prevent over-alkylation .
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).
-
Methoxylation: : The methoxy group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy donor, such as sodium methoxide (NaOMe), reacts with the arylboronic acid intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Boronic acids can undergo oxidation to form boronic esters or boronic anhydrides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
-
Reduction: : Reduction of boronic acids can yield boranes or borohydrides. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, where they react with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, bases like potassium carbonate (K₂CO₃), solvents such as tetrahydrofuran (THF)
Major Products
Oxidation: Boronic esters, boronic anhydrides
Reduction: Boranes, borohydrides
Substitution: Biaryl compounds
Scientific Research Applications
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, has diverse applications in scientific research:
-
Chemistry: : It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .
-
Biology: : Boronic acids are used in the development of enzyme inhibitors, particularly for proteases and kinases, due to their ability to form reversible covalent bonds with active site residues.
-
Medicine: : This compound is explored for its potential in drug discovery, particularly in the design of boron-containing drugs that can target specific biological pathways.
-
Industry: : Boronic acids are used in the production of materials such as polymers and sensors, where their unique reactivity can be harnessed for specific functionalization.
Mechanism of Action
The mechanism by which boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, exerts its effects involves the formation of reversible covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Comparison
Compared to phenylboronic acid, boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, offers enhanced reactivity due to the electron-withdrawing trifluoromethyl group, which increases the acidity of the boronic acid moiety. The methoxy group further modulates the electronic properties, making this compound uniquely suited for specific cross-coupling reactions and biological applications.
Properties
IUPAC Name |
[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-4-10(5-7-11)9-21-13-3-1-2-12(8-13)15(19)20/h1-8,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHNWRXALBFJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.